molecular formula C9H11F7 B3041149 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene CAS No. 261760-26-3

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene

Cat. No. B3041149
CAS RN: 261760-26-3
M. Wt: 252.17 g/mol
InChI Key: SEPVIDCBWMJUEC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorinated compounds, such as “1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene”, are often used in various industries due to their unique properties . They are generally characterized by high stability, low reactivity, and excellent resistance to heat and chemical attack .


Synthesis Analysis

While specific synthesis methods for “1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene” are not available, similar fluorinated compounds are often synthesized through methods such as isomerization, hydrofluorination, and hydrodechlorination .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Fluorinated compounds often have unique structures due to the presence of fluorine atoms .


Chemical Reactions Analysis

Fluorinated compounds are known for their stability and low reactivity. They often require specific conditions or catalysts to undergo chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, melting point, density, and reactivity. These properties are often influenced by the presence of fluorine atoms .

Scientific Research Applications

Polyfluorinated Compounds Synthesis The synthesis of polyfluorinated compounds, such as 1-(Fluoromethyl)-, 1-(Fluoroformyl)-, and 1-Cyanobicyclo[2.2.2]oct-2-enes, involves derivatives of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene. These compounds have applications in various industrial and research fields due to their unique chemical properties (Eichel et al., 1984).

Reactivity Studies Research on the reactivity of cyclopropenes and related structures, such as tricyclo[3.2.1.02,4]oct-2(3)-ene, provides insights into the chemical behavior of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene derivatives. These studies are vital for understanding the mechanisms of organic reactions and the development of new synthetic methodologies (Lee et al., 2012).

Development of Fluorinated Materials The creation of fluorinated materials, such as polyfluorocycloalkenes, involves derivatives of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene. These materials are significant in various applications due to their high stability and unique chemical properties (Oliver et al., 1976).

Crystal Structure Studies Research on the crystal structures of compounds like benzene tris-annelated with bicyclo[2.2.2]oct-2-ene can provide insights into the properties and potential applications of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene derivatives. These studies are crucial for the development of new materials and understanding molecular interactions (Komatsu et al., 1988).

Safety And Hazards

Safety and hazard information is crucial for handling and storing chemical compounds. While specific safety data for “1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene” was not available, similar fluorinated compounds are often labeled as irritants .

Future Directions

The use of fluorinated compounds is a rapidly evolving field with potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science . Continued research and development in this area are expected.

properties

IUPAC Name

(E)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,8(11,12)13)9(14,15)16/h5-6H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPVIDCBWMJUEC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Reactant of Route 2
Reactant of Route 2
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Reactant of Route 3
Reactant of Route 3
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Reactant of Route 4
Reactant of Route 4
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Reactant of Route 5
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Reactant of Route 6
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.